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molecular formula C13H10N2O2 B8300500 (6-Cyano-isoquinolin-4-yl)-acetic acid methyl ester

(6-Cyano-isoquinolin-4-yl)-acetic acid methyl ester

Cat. No. B8300500
M. Wt: 226.23 g/mol
InChI Key: NOFQMSGUPKRJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919337B2

Procedure details

A solution of (6-bromo-isoquinolin4-yl)-acetic acid methyl ester (52 mg, 0.19 mmol), prepared as described as an intermediate for Intermediate 31, in DMF (3 ml) is added to zinc dicyanide (26 mg, 0.22 mmol) under a nitrogen atmosphere. To the resulting mixture is added 1,1′-bis(diphenylphosphino)ferrocene (15 mg) and tris(dibenzylideneacetone)dipalladium(0) (8 mg) and the resulting mixture stirred at 120° C. for 22 h. The solution is cooled and diluted with chloroform (30 ml) and washed with water (2×20 ml) followed by brine (20 ml). Further chlorofrom is added (40 ml) and the solution dried over MgSO4, filtered and concentrated. Repetitive flash silica column chromatography (eluants 40:1 CH2Cl2:methanol, then 50:1 CH2Cl2:methanol) gives (6-cyano-isoquinolin-4-yl)-acetic acid methyl ester [MH]+ 227. This intermediate is saponified by treatment with LiOH in 3:1 THF/water. The resulting mixture is partially evaporated to remove the THF, diluted to 10 ml with water then washed with ethyl acetate. The aqeous phase is then neutralized with 1M hydrochloric acid (to pH 4-5) and exhaustively extracted with ethylacetate. The organic phase is dried over MgSO4, filtered and concentrated to give (6-cyano-isoquinolin-4-yl)-acetic acid M+ 212.
Quantity
52 mg
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
zinc dicyanide
Quantity
26 mg
Type
catalyst
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12](Br)[CH:13]=2)[CH:8]=[N:7][CH:6]=1.[CH3:17][N:18](C=O)C>C(Cl)(Cl)Cl.[C-]#N.[C-]#N.[Zn+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:17]#[N:18])[CH:13]=2)[CH:8]=[N:7][CH:6]=1 |f:3.4.5,6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
COC(CC1=CN=CC2=CC=C(C=C12)Br)=O
Step Two
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
zinc dicyanide
Quantity
26 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Six
Name
Quantity
15 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 120° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
WASH
Type
WASH
Details
washed with water (2×20 ml)
ADDITION
Type
ADDITION
Details
Further chlorofrom is added (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(CC1=CN=CC2=CC=C(C=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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